molecular formula C22H21ClN4O3S2 B2680211 N-(4-acetamidophenyl)-2-((4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941997-35-9

N-(4-acetamidophenyl)-2-((4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2680211
CAS No.: 941997-35-9
M. Wt: 489.01
InChI Key: NNIVEMMIVKFUNS-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a structurally complex molecule featuring a thiazole core substituted with a thioether-linked acetamide moiety and a 4-chlorobenzylamino-oxoethyl chain. Its synthesis likely involves multistep reactions, including chloroacetylation of thiazole precursors and subsequent nucleophilic substitutions, as seen in analogous compounds (e.g., synthesis of 2-chloro-N-(thiazol-2-yl)acetamide derivatives) . The compound’s design integrates pharmacophoric elements such as the thiazole ring (known for bioactivity) and the 4-chlorobenzyl group (often associated with enhanced lipophilicity and target binding) .

Properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3S2/c1-14(28)25-17-6-8-18(9-7-17)26-21(30)13-32-22-27-19(12-31-22)10-20(29)24-11-15-2-4-16(23)5-3-15/h2-9,12H,10-11,13H2,1H3,(H,24,29)(H,25,28)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIVEMMIVKFUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-2-((4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound with promising biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C22H21ClN4O3S2C_{22}H_{21}ClN_{4}O_{3}S_{2} and a molecular weight of approximately 489.01 g/mol. Its structure features multiple functional groups, including an acetamide and a thiazole ring, which contribute to its biological activity.

Property Value
Molecular FormulaC22H21ClN4O3S2
Molecular Weight489.01 g/mol
CAS Number941997-35-9

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity against various cancer cell lines. Notable findings include:

  • Anticancer Activity : The compound has shown potent cytotoxic effects against leukemia cell lines such as K562 and HL60, with IC50 values indicating effective inhibition of cell proliferation.
    • Example IC50 Values :
      • K562: 0.96 µM
      • HL60: 1.62 µM
      • MV4-11: 1.90 µM
      • NB4: 0.94 µM .
  • Mechanism of Action : The mechanisms underlying its anticancer activity are not fully elucidated but do not involve tubulin polymerization or Src inhibition, suggesting alternative pathways may be engaged .
  • Structure-Activity Relationship (SAR) : Variations in the chemical structure of related compounds have been explored to optimize potency and selectivity against different cancer types . For example, modifications to the thiazole moiety have resulted in varying degrees of activity, emphasizing the importance of structural components in determining biological efficacy.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. The general synthetic pathway includes:

  • Formation of thiazole derivatives.
  • Acetylation of amines.
  • Coupling reactions to form the final product.

This multi-step approach is essential for achieving the desired molecular complexity and biological activity .

Case Studies and Research Findings

Several studies have reported on the biological activity of similar compounds, providing insights into their therapeutic potential:

  • Anticancer Studies : A study evaluating a series of thiazole derivatives found that modifications could enhance anticancer properties significantly, with some compounds inducing apoptosis in resistant cancer cell lines .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that certain analogs exhibit favorable absorption and distribution characteristics, making them suitable candidates for further development .
  • In Vivo Efficacy : In vivo studies using xenograft models demonstrated significant tumor growth reduction when treated with related thiazole compounds, indicating potential for clinical application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares the target compound with structurally related molecules, emphasizing substituent variations and their implications:

Compound Name Key Structural Features Melting Point (°C) Yield (%) Key References
Target Compound Thiazole with thioacetamide, 4-chlorobenzylamino-oxoethyl, 4-acetamidophenyl Not reported Not reported
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (Compound 5) Quinazolinone-thioacetamide hybrid, sulfamoylphenyl substituent 269.0 87
N-(4-(Diphenylamino)thiazol-2-yl)-2-((4-aminophenyl)amino)acetamide (Compound D) Thiazole with diphenylamino and acetamide-aniline substituents Not reported Not reported
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Thiazole with furan carboxamide and 3-methoxybenzylamino-oxoethyl Not reported Not reported
2-((5-Chlorobenzo[d]thiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide Benzo[d]thiazole with nitro-phenyl and thioacetamide Not reported Not reported
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide Benzothiazole-1,1,3-trioxide core, 4-hydroxyphenyl acetamide Not reported Not reported

Key Structural and Functional Differences

Core Heterocycle: The target compound uses a simple thiazole ring, whereas analogues like Compound 5 (quinazolinone) and Compound D (diphenylamino-thiazole) incorporate fused or substituted heterocycles. Quinazolinone derivatives often exhibit enhanced metabolic stability , while diphenylamino groups may improve π-π stacking interactions .

Substituent Effects: Electron-Withdrawing Groups: The 4-chlorobenzyl group in the target compound likely increases lipophilicity compared to the 3-methoxybenzyl group in , which may enhance membrane permeability. Thioether vs.

Compounds with sulfamoylphenyl groups (e.g., Compound 5) are often explored for anti-inflammatory or anticancer properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-acetamidophenyl)-2-((4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide?

  • Methodology : The compound can be synthesized via multi-step protocols. For example:

  • Step 1 : React 2-amino-4-substituted thiazole derivatives with chloroacetylation agents (e.g., 2-chloro-N,N-diphenyl acetamide) in toluene or ethanol under reflux .
  • Step 2 : Coupling reactions with 4-chlorobenzylamine derivatives using triethylamine as a catalyst in dimethyl ketone, monitored via TLC .
  • Step 3 : Recrystallization from ethanol for purification. Reported yields range from 55–70% depending on substituents .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+1]+ peaks at m/z 416.15) .
  • Elemental Analysis : Validate purity (e.g., C=66.48%, H=5.09%) .
  • NMR Spectroscopy : Use ¹H-NMR to resolve thiazole NH (~δ 11.86 ppm) and aromatic protons (δ 6.67–8.67 ppm) .
  • X-ray Crystallography : Determine crystal packing and hydrogen-bonding motifs (e.g., inversion dimers via N–H⋯N interactions) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodology :

  • Antimicrobial Testing : Disk diffusion or microdilution assays against Candida or bacterial strains, comparing MIC values to controls .
  • Enzyme Inhibition : Screen against α-glucosidase or lipoxygenase using spectrophotometric assays (IC₅₀ calculations) .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

  • Methodology :

  • Catalyst Screening : Replace triethylamine with organosilicon catalysts to improve coupling efficiency .
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to enhance reaction rates .
  • Microwave-Assisted Synthesis : Reduce reaction time from 13 hours to <2 hours while maintaining yields >60% .

Q. What structural features influence its bioactivity, and how can SAR be studied?

  • Methodology :

  • Substituent Variation : Modify the 4-chlorobenzyl or thiazole moieties and compare bioactivity (e.g., replacing Cl with CF₃ reduces antifungal potency by 40%) .
  • Molecular Docking : Use AutoDock Vina to predict binding affinity with α-glucosidase (PDB: 2QMJ); prioritize residues like Asp349 for hydrogen bonding .

Q. How do crystallographic data resolve contradictions in reported bioactivity?

  • Methodology :

  • Analyze crystal structures (e.g., dihedral angles of dichlorophenyl vs. thiazole rings) to correlate conformational flexibility with activity. For example, a 61.8° twist angle in analogues reduces steric hindrance, enhancing enzyme inhibition .
  • Compare hydrogen-bonding patterns (e.g., R₂²(8) motifs) to explain solubility differences impacting pharmacokinetics .

Q. What strategies validate target engagement in pharmacokinetic studies?

  • Methodology :

  • Formulation : Prepare analogs (e.g., Taxol®-like formulations with Cremophor EL) for oral administration .
  • LC-MS/MS Quantification : Monitor plasma concentrations in rodent models (Cmax and AUC0–24h) .

Data Contradiction Analysis

Q. Why do similar thiazole derivatives show conflicting antimicrobial results?

  • Resolution :

  • Substituent Effects : Electron-withdrawing groups (e.g., –NO₂) on the phenyl ring enhance activity against Gram-negative bacteria but reduce antifungal potency .
  • Assay Variability : Differences in inoculum size (e.g., 10⁵ vs. 10⁶ CFU/mL) or agar media composition (e.g., Sabouraud vs. Mueller-Hinton) alter MIC values by 2–4 fold .

Q. How to reconcile discrepancies in reported synthetic yields?

  • Resolution :

  • Purification Methods : Recrystallization from ethanol vs. acetone yields 5–10% purity differences due to polymorph formation .
  • Side Reactions : Unreacted thiourea in step 2 (traced via LC-MS) reduces final yields by ~15% .

Methodological Resources

  • Synthetic Protocols :
  • Characterization Data :
  • Bioactivity Assays :
  • Structural Analysis :

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